

Application Notes and Protocols for In Vivo Formulation of BMS-935177

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Due to its role in B-cell activation and proliferation, BTK is a key therapeutic target for various autoimmune diseases and B-cell malignancies. BMS-935177 has demonstrated excellent oral bioavailability in preclinical species, despite its low aqueous solubility.[1] This document provides detailed application notes and protocols for the formulation of BMS-935177 for in vivo studies, ensuring consistent and effective delivery for pharmacokinetic and pharmacodynamic assessments.

Data Presentation Physicochemical and Pharmacokinetic Properties of BMS-935177

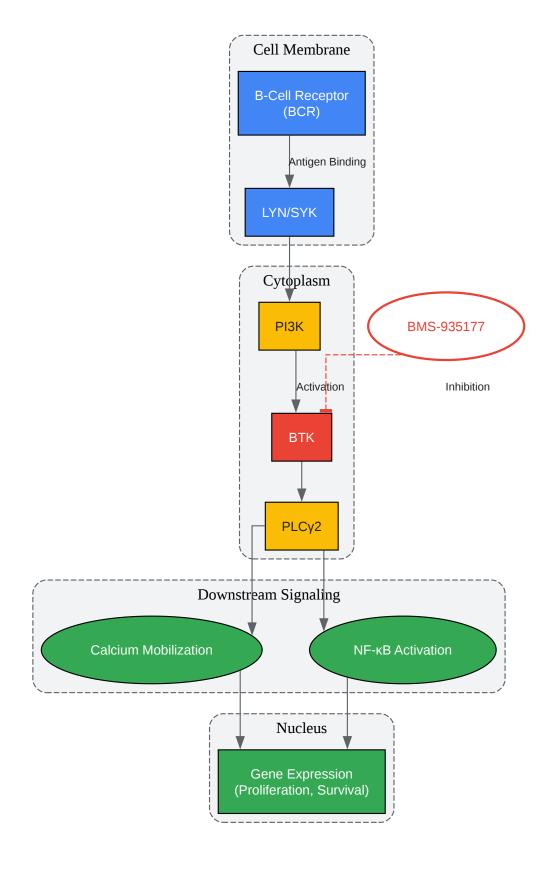


Parameter	Value	Species	Citation
Molecular Formula	С31Н26N4О3	N/A	
Molecular Weight	502.56 g/mol	N/A	_
BTK IC50	2.8 nM - 3 nM	Human	[1][2]
Aqueous Solubility	Low	N/A	[1]
Oral Bioavailability (Solution)	84% - 100%	Mouse, Rat, Dog, Cynomolgus Monkey	[1]
Half-life (T ₁ / ₂) (2 mg/kg IV)	4 h	Mouse	[1]
Half-life (T ₁ / ₂) (2 mg/kg IV)	5.1 h	Rat	[1]
Plasma Protein Binding	High (<1% free)	Human	[1]

Signaling Pathway

BMS-935177 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial downstream mediator in this pathway.





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Caption: Simplified BTK signaling pathway inhibited by **BMS-935177**.

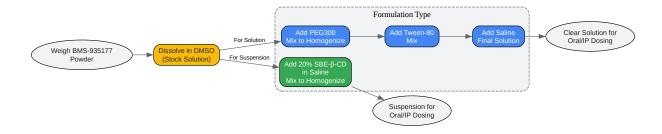


Experimental Protocols

Due to its low aqueous solubility, **BMS-935177** requires specific formulation strategies for effective in vivo administration. Below are detailed protocols for preparing both a clear solution and a suspension for oral and intraperitoneal dosing.

Formulation Workflow

The general workflow for preparing a **BMS-935177** formulation involves initial dissolution in an organic solvent, followed by the addition of solubilizing agents and/or suspending vehicles.



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Caption: General workflow for preparing **BMS-935177** formulations.

Protocol 1: Clear Solution Formulation (3.75 mg/mL)

This protocol is designed to achieve a clear, homogenous solution suitable for oral or intraperitoneal administration.

Materials:

- BMS-935177 powder
- Dimethyl sulfoxide (DMSO), anhydrous



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

Equipment:

- Analytical balance
- Sterile microcentrifuge tubes or glass vials
- Pipettes
- Vortex mixer

Procedure:

- Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of BMS-935177 in DMSO.
 Ensure the powder is completely dissolved.
- Vehicle Preparation (per 1 mL final volume):
 - In a sterile tube, add 400 μL of PEG300.
 - \circ Add 100 µL of the 37.5 mg/mL **BMS-935177** stock solution to the PEG300.
 - Vortex thoroughly until the solution is homogenous.
 - Add 50 μL of Tween-80 and vortex again to ensure complete mixing.
 - \circ Add 450 µL of saline to bring the final volume to 1 mL.
 - Vortex one final time to ensure a clear, homogenous solution.
- Final Concentration: This procedure yields a 3.75 mg/mL clear solution of BMS-935177.
- Storage: Use the formulation immediately or store at 2-8°C for short-term use. For longer-term storage, aliquots can be stored at -20°C, though stability should be verified. Avoid



repeated freeze-thaw cycles.

Formulation Composition:

Component	Percentage (v/v)	Volume per 1 mL
DMSO	10%	100 μL
PEG300	40%	400 μL
Tween-80	5%	50 μL
Saline	45%	450 μL

Protocol 2: Suspension Formulation (3.75 mg/mL)

This protocol creates a uniform suspension, which can be an alternative when a co-solvent system is not desired or for specific experimental needs.

Materials:

- BMS-935177 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline

Equipment:

- Analytical balance
- · Sterile microcentrifuge tubes or glass vials
- Pipettes
- · Vortex mixer

Procedure:

• Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of BMS-935177 in DMSO.



- Vehicle Preparation (per 1 mL final volume):
 - In a sterile tube, add 900 μL of 20% SBE-β-CD in saline.
 - Add 100 μL of the 37.5 mg/mL **BMS-935177** stock solution to the SBE- β -CD solution.
 - Vortex vigorously to ensure a uniform, homogenous suspension.
- Final Concentration: This procedure yields a 3.75 mg/mL suspension of BMS-935177.
- Administration Note: Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
- Storage: Use the formulation on the day of preparation.

Formulation Composition:

Component	Percentage (v/v)	Volume per 1 mL
DMSO	10%	100 μL
20% SBE-β-CD in Saline	90%	900 μL

Protocol 3: Alternative Vehicle for Oral Gavage in Mice

This vehicle has been used in a mouse model of collagen-induced arthritis.

Materials:

- Ethanol (EtOH)
- TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)
- Polyethylene glycol 300 (PEG300)

Procedure:

• Prepare the vehicle by mixing the components in the specified ratio. For example, to prepare 10 mL of the vehicle, mix:



- 0.5 mL of Ethanol
- 0.5 g of TPGS (assuming a density of ~1 g/mL)
- 9.0 mL of PEG300
- Add the appropriate amount of BMS-935177 to the pre-formed vehicle to achieve the desired final concentration.
- Ensure the compound is fully dissolved or homogenously suspended before administration.

Vehicle Composition:

Component	Ratio
Ethanol	5
TPGS	5
PEG300	90

Concluding Remarks

The choice of formulation for **BMS-935177** depends on the specific requirements of the in vivo study, including the desired route of administration, dose volume, and the need for a clear solution versus a suspension. The protocols provided offer robust and reproducible methods for preparing this potent BTK inhibitor for preclinical research. It is recommended to perform a small-scale pilot formulation to ensure compatibility and stability before preparing larger batches for extensive studies. Always ensure the final formulation is well-tolerated in the chosen animal model.

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